In Vivo Correlation of Anti-PAF Activity to Parent Compound in Primates
In a direct head-to-head evaluation using ex-vivo plasma from cynomolgus monkeys, Sch 44643 demonstrated that its anti-PAF activity is primarily attributable to the unchanged parent compound. Following a single oral dose of 12.5 mg/kg, an excellent correlation (r = 0.9003) was observed between the plasma concentration of Sch 44643 and the measured anti-PAF activity [1]. This distinguishes it from prodrugs or rapidly metabolized PAF antagonists where activity is dependent on variable metabolite formation.
| Evidence Dimension | Correlation of plasma drug concentration with ex-vivo anti-PAF activity |
|---|---|
| Target Compound Data | r = 0.9003 |
| Comparator Or Baseline | Baseline: No correlation (r = 0) would indicate activity driven by metabolites |
| Quantified Difference | High positive correlation (r > 0.9), indicating parent drug is the primary active species |
| Conditions | Cynomolgus monkeys; single oral dose (12.5 mg/kg); GC analysis of plasma and ex-vivo anti-PAF activity assay |
Why This Matters
This strong PK/PD correlation confirms the intrinsic oral activity of the parent compound, simplifying dose-response modeling and ensuring more predictable in vivo efficacy compared to prodrugs.
- [1] Lin CC, et al. Determination of plasma concentrations of SCH 44643 by a GC method and correlation of plasma concentration and anti-PAF activity in cynomolgus monkeys. J Pharm Biomed Anal. 1996 Dec;15(3):343-7. View Source
